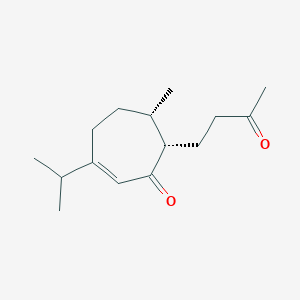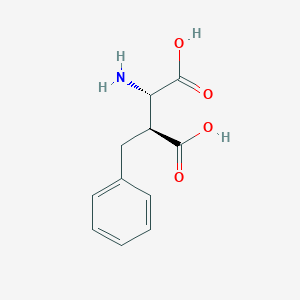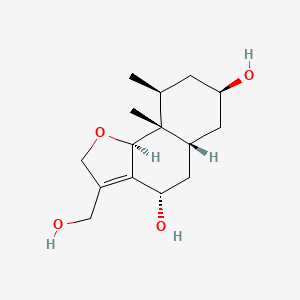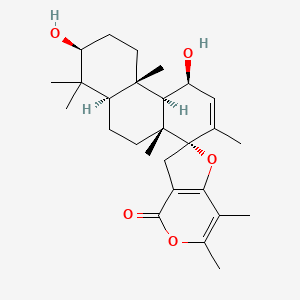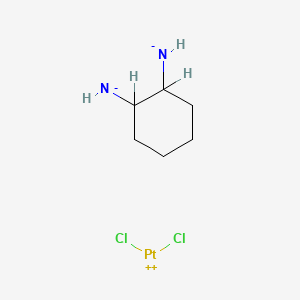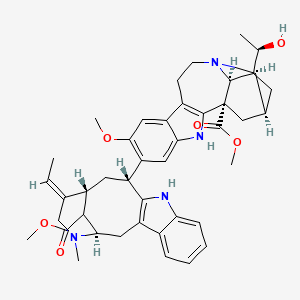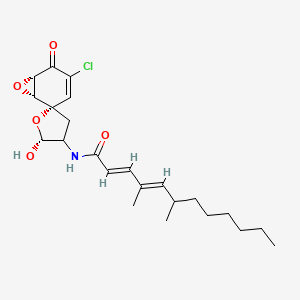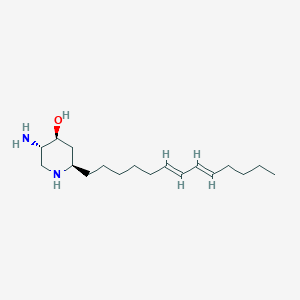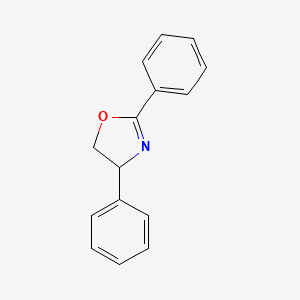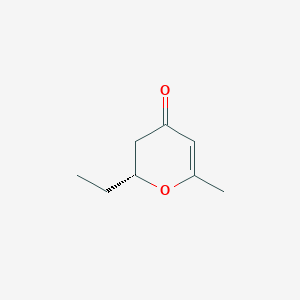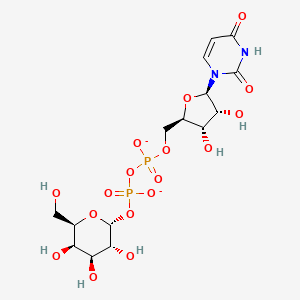
UDP-alpha-D-galactose(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UDP-alpha-D-galactose(2-) is a UDP-D-galactose(2-) in which the anomeric centre of the galactose moiety has alpha-configuration. It is an UDP-D-galactose(2-) and an UDP-monosaccharide(2-). It is a conjugate base of an UDP-alpha-D-galactose.
A nucleoside diphosphate sugar which can be epimerized into UDPglucose for entry into the mainstream of carbohydrate metabolism. Serves as a source of galactose in the synthesis of lipopolysaccharides, cerebrosides, and lactose.
Aplicaciones Científicas De Investigación
Enzymatic Pathways and Metabolic Importance
- UDP-alpha-D-galactose plays a crucial role in the Leloir pathway for galactose metabolism, where it is involved in converting galactose to glucose 1-phosphate, a more metabolically useful compound. This conversion is essential in normal galactose metabolism and involves a series of enzyme actions, including UDP-galactose 4-epimerase which converts UDP-galactose to UDP-glucose (Holden, Rayment, & Thoden, 2003).
- The enzyme UDP-galactose 4-epimerase from Escherichia coli is unique among NAD+-dependent enzymes, promoting stereospecific reduction of the cofactor but nonstereospecific hydride return during normal catalysis. This enzyme plays a vital role in the interconversion of UDP-galactose and UDP-glucose (Thoden et al., 1997).
Structural Analysis and Molecular Mechanism
- The molecular structure of NADH/UDP-glucose abortive complex of UDP-galactose 4-epimerase from Escherichia coli provides insights into the catalytic mechanism of UDP-galactose interconversion. It reveals the crucial role of specific amino acid residues in glucose binding and the necessary conformational changes in the enzyme for efficient catalysis (Thoden, Frey, & Holden, 1996).
Role in Glycosylation and Enzyme Function
- UDP-galactose is involved in the synthesis of galactosyl-α-1,3-β-galactosyl structures in mammalian glycoconjugates, as catalyzed by UDP-galactose:β-Galactoside-α-1,3-galactosyltransferase (α3GT). The role of metal ions in binding UDP-galactose and influencing catalytic efficiency for galactose transfer is significant (Zhang, Wang, & Brew, 2001).
Implications in Human Health
- Defects in enzymes of the Leloir pathway, including UDP-galactose 4-epimerase, can lead to galactosemia, a rare but potentially lethal condition with symptoms like intellectual retardation, liver dysfunction, and cataract formation. Understanding the structure and function of these enzymes is critical for comprehending and potentially treating this condition (Frey, 1996).
Propiedades
Nombre del producto |
UDP-alpha-D-galactose(2-) |
|---|---|
Fórmula molecular |
C15H22N2O17P2-2 |
Peso molecular |
564.29 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/p-2/t5-,6-,8+,9-,10+,11-,12-,13-,14-/m1/s1 |
Clave InChI |
HSCJRCZFDFQWRP-ABVWGUQPSA-L |
SMILES isomérico |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O |
SMILES canónico |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O)O |
Sinónimos |
Diphosphate Galactose, Uridine Diphosphogalactose, Uridine Galactose, UDP Galactose, Uridine Diphosphate Pyrophosphogalactose, Uridine UDP Galactose UDPGal Uridine Diphosphate Galactose Uridine Diphosphogalactose Uridine Pyrophosphogalactose |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-methyl-, [(5alpha)-4,5-epoxy-3,14-dihydroxy-17-methylmorphinan-6-ylidene]hydrazone, (5alpha)-](/img/structure/B1244249.png)
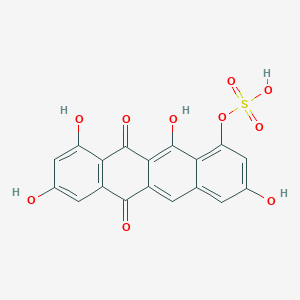
![[4-(Pyrid-3-ylaminomethyl)-2-phenylbenzoyl]methionine methyl ester hydrochloride](/img/structure/B1244255.png)
